![molecular formula C10H15N5O B1388733 1-(Pyrimidin-2-YL)piperidine-3-carbohydrazide CAS No. 883535-71-5](/img/structure/B1388733.png)
1-(Pyrimidin-2-YL)piperidine-3-carbohydrazide
Overview
Description
“1-(Pyrimidin-2-YL)piperidine-3-carbohydrazide” is a chemical compound used for proteomics research . It has a molecular formula of C10H15N5O and a molecular weight of 221.26 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Pyrimidin-2-YL)piperidine-3-carbohydrazide” are defined by its molecular formula, C10H15N5O, and its molecular weight, 221.26 . More specific properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Biochemistry: Proteomics Research
1-(Pyrimidin-2-YL)piperidine-3-carbohydrazide: is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions . The compound’s molecular structure, with a molecular weight of 221.26 and the formula
C10H15N5O C_{10}H_{15}N_{5}O C10H15N5O
, makes it suitable for the identification and quantification of proteins, as well as the analysis of their modifications and interactions within a biological context.Pharmacology: Drug Development
In pharmacology, this compound is explored for its potential as a building block in drug development. Its piperidine and pyrimidinyl components are common in many pharmacologically active molecules, suggesting its utility in synthesizing new therapeutic agents. The research focuses on its interaction with various biological targets to determine its efficacy and safety profile .
Materials Science: Advanced Material Synthesis
The application of 1-(Pyrimidin-2-YL)piperidine-3-carbohydrazide in materials science includes the synthesis of advanced materials. Its unique chemical structure could contribute to the development of novel materials with specific properties for use in technology and industry .
Environmental Science: Pollutant Analysis
Environmental scientists are investigating the use of this compound in the analysis of environmental pollutants. Its chemical properties may allow it to bind with specific contaminants, aiding in their detection and quantification in various ecosystems .
Analytical Chemistry: Chemical Analysis
In analytical chemistry, 1-(Pyrimidin-2-YL)piperidine-3-carbohydrazide is used for chemical analysis due to its reactivity and stability under different conditions. It can serve as a reagent or a standard in the quantification of chemical substances in complex mixtures .
Chemical Engineering: Process Optimization
Lastly, in the field of chemical engineering, this compound’s role is being studied in process optimization. Its predictable reactivity patterns can be harnessed to improve the efficiency of chemical processes, such as synthesis and catalysis, which are fundamental in industrial production .
properties
IUPAC Name |
1-pyrimidin-2-ylpiperidine-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c11-14-9(16)8-3-1-6-15(7-8)10-12-4-2-5-13-10/h2,4-5,8H,1,3,6-7,11H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEDUSPNRUVVJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-2-YL)piperidine-3-carbohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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